3-Chloro-4-(4-ethoxyphenoxy)aniline
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Overview
Description
3-Chloro-4-(4-ethoxyphenoxy)aniline is an organic compound belonging to the aniline group. It has the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-ethoxyphenoxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution of 3-chloroaniline with 4-ethoxyphenol under suitable reaction conditions. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
similar compounds are often synthesized using large-scale batch reactors with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-ethoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(4-ethoxyphenoxy)aniline is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a reference compound in pharmacological studies.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-ethoxyphenoxy)aniline involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been shown to exhibit chemosuppressive activity against malaria parasites by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s ability to replicate and survive .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-chlorophenoxy)aniline
- 3-Chloro-4-(4-fluorophenoxy)aniline
- 3-Chloro-4-(4-methoxyphenoxy)aniline
Uniqueness
3-Chloro-4-(4-ethoxyphenoxy)aniline is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in research applications where specific interactions and reactions are required .
Properties
IUPAC Name |
3-chloro-4-(4-ethoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(16)9-13(14)15/h3-9H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBIZIQQNBEKFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542020 |
Source
|
Record name | 3-Chloro-4-(4-ethoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16824-54-7 |
Source
|
Record name | 3-Chloro-4-(4-ethoxyphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16824-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(4-ethoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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